16alpha-Homo 2-(Hydroxymethyl)betamethasone
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Overview
Description
16alpha-Homo 2-(Hydroxymethyl)betamethasone is a synthetic corticosteroid compound. It is an intermediate in the synthesis of 16alpha-Homo Betamethasone Phosphate, which is an impurity compound of Dexamethasone. Dexamethasone is known for its role in regulating T cell survival, growth, and differentiation, and it also inhibits the induction of nitric oxide synthase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Homo 2-(Hydroxymethyl)betamethasone involves multiple steps, starting from basic steroidal structures. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Fluorination: Addition of fluorine atoms to enhance biological activity.
Methylation: Introduction of methyl groups to stabilize the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To introduce hydrogen atoms.
Chromatographic Purification: To isolate and purify the desired compound.
Crystallization: To obtain the compound in a pure, solid form.
Chemical Reactions Analysis
Types of Reactions
16alpha-Homo 2-(Hydroxymethyl)betamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives of the original compound.
Scientific Research Applications
16alpha-Homo 2-(Hydroxymethyl)betamethasone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes such as T cell regulation.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 16alpha-Homo 2-(Hydroxymethyl)betamethasone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the regulation of immune cell activity. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Known for its potent anti-inflammatory effects.
Betamethasone: Similar in structure but differs in the position of hydroxyl and methyl groups.
Prednisolone: Another corticosteroid with similar therapeutic applications.
Uniqueness
16alpha-Homo 2-(Hydroxymethyl)betamethasone is unique due to its specific hydroxylation and fluorination patterns, which enhance its biological activity and stability compared to other corticosteroids.
Properties
Molecular Formula |
C22H29FO5 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,11-dihydroxy-2-(hydroxymethyl)-3,10a,12a-trimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,3)22(15,23)17(26)10-19(16,2)18(27)21(12,28)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21+,22-/m0/s1 |
InChI Key |
FOCFAOIORDLAJM-JQGIEVFVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(=O)[C@]1(CO)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(=O)C1(CO)O)C)O)F)C |
Origin of Product |
United States |
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